5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one
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Overview
Description
5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities and applications in various fields. This compound is of particular interest due to its potential pharmacological properties and its role in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methylpyrazol-5-one: Known for its analgesic and anti-inflammatory properties.
4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone: Used as a non-steroidal anti-inflammatory drug (NSAID).
3a-Hydroxy-5-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one: Investigated for its potential therapeutic applications.
Uniqueness
5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-[hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-12-10(14)15-9(11-12)8(13)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |
InChI Key |
DJTLMYFPAZOMOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(=N1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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